Human Farnesyl Pyrophosphate Synthase (hFPPS) Binding Affinity: Trisodium Salt Free Acid vs. Clinically Approved N-BPs
The free acid form of the target compound, (propylamino)methylenediphosphonic acid, binds to human farnesyl pyrophosphate synthase with a Ki of 160 nM as determined by radioligand displacement using [¹⁴C]-isopentenyl pyrophosphate [1]. Its functional IC₅₀ for hFPPS enzyme inhibition is 1,700 nM (1.7 µM) [2]. For procurement comparison, this places the compound approximately 3.7-fold weaker than pamidronate (hFPPS IC₅₀ ≈ 460 nM) and roughly 415-fold weaker than zoledronate (hFPPS IC₅₀ ≈ 4.1 nM), as established in comparable FPPS inhibition assays from the broader N-BP literature [3]. The propyl-substituted chemotype thus occupies a distinct potency tier within the N-BP pharmacophore landscape—substantially more potent than non-nitrogen-containing bisphosphonates (e.g., etidronate, which does not target FPPS) but less potent than the N-heterocyclic clinical agents, making it a useful tool compound for structure–activity relationship (SAR) studies requiring intermediate FPPS engagement.
| Evidence Dimension | Human FPPS binding affinity (Ki) and functional inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Ki = 160 nM; IC₅₀ = 1,700 nM (free acid, CHEMBL299717) |
| Comparator Or Baseline | Pamidronate IC₅₀ ≈ 460 nM; Zoledronate IC₅₀ ≈ 4.1 nM (literature consensus for hFPPS) |
| Quantified Difference | ~3.7-fold less potent than pamidronate; ~415-fold less potent than zoledronate |
| Conditions | Recombinant human FPPS; [¹⁴C]-IPP radioligand binding assay; J Med Chem 2003 |
Why This Matters
The intermediate FPPS potency defines a specific experimental utility window for SAR and mechanistic studies that is not served by either the high-potency clinical N-BPs or the inactive non-nitrogenous bisphosphonates.
- [1] BindingDB BDBM50135827. Ki = 160 nM for human farnesyl pyrophosphate synthase. Assay: [¹⁴C]-isopentenyl pyrophosphate radioligand displacement. Source: J Med Chem 2003, 46, 5171-5183. View Source
- [2] ChEMBL Activity ID 1085862. IC₅₀ = 1700 nM (standard_value) for human farnesyl pyrophosphate synthase. Document: CHEMBL1145906 (J Med Chem 2003). View Source
- [3] Dunford JE, Thompson K, Coxon FP, et al. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates. J Pharmacol Exp Ther. 2001;296(2):235-242. (Provides comparative FPPS IC₅₀ values for zoledronate, pamidronate, alendronate, risedronate.) View Source
